
2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is an important boronic acid derivative . It was obtained through a five-step substitution reaction . The compound’s structure has been confirmed using various analytical techniques, including mass spectrometry (MS) , 1H NMR , 13C NMR , and FT-IR spectroscopy .
Molecular Structure Analysis
The single crystal structure of this compound has been determined using X-ray diffraction . This structural analysis confirms that the crystal structure aligns with the molecular structure obtained through density functional theory (DFT) optimization . The compound’s conformational features and physicochemical properties have also been explored .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Compounds with a benzamide core structure, especially those substituted with various functional groups, are often subjects of chemical synthesis and characterization studies. Research in this area focuses on developing novel synthetic routes, improving yields, and characterizing the chemical and physical properties of these compounds through techniques such as NMR, IR, X-ray crystallography, and mass spectrometry. For example, studies on similar compounds have demonstrated their synthesis and detailed structural characterization, highlighting their potential as intermediates in organic synthesis or as lead compounds in drug discovery (Adam et al., 2016).
Biological and Pharmacological Applications
Benzamide derivatives are extensively studied for their biological activities, including antimicrobial, anticancer, and neuroprotective effects. For instance, certain benzamide compounds have shown inhibitory activities against various bacterial strains, making them candidates for the development of new antibiotics or antiseptics. Additionally, some benzamides have been evaluated for their potential in treating neurological disorders due to their ability to interact with specific receptors or enzymes in the brain (Usuda et al., 2004).
Material Science and Sensing Applications
Chloro-substituted benzamides can also find applications in material science, such as in the development of organic semiconductors, photovoltaic materials, or chemical sensors. The specific electronic properties imparted by the chloro and benzamide groups can be exploited to design compounds with desirable charge transport or light-absorbing characteristics. Moreover, some benzamide derivatives have been investigated for their use in colorimetric sensors or as ligands in coordination chemistry, offering pathways to novel materials with tailored optical or electronic properties (Younes et al., 2020).
Mécanisme D'action
Target of Action
It is known that this compound is a boronic acid derivative , which are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of various bioactive compounds .
Mode of Action
As a boronic acid derivative, it may participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure to this compound, can affect a wide range of biological activities .
Result of Action
Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities .
Propriétés
IUPAC Name |
2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-15-4-2-1-3-14(15)16(20)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMMJGGTIWWDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

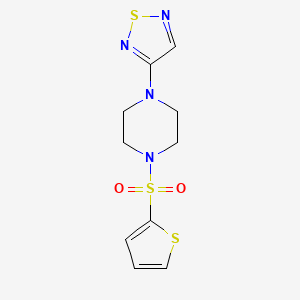
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

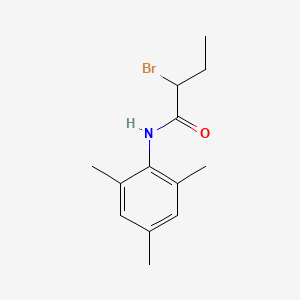
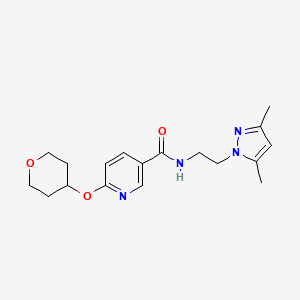
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
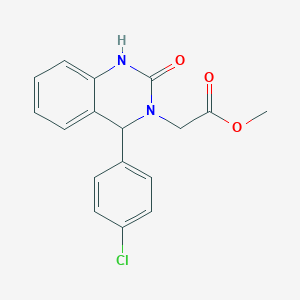
![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)
![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)
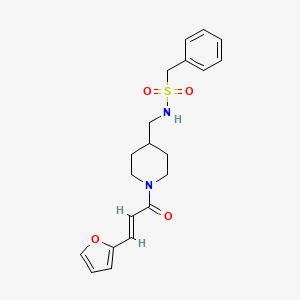
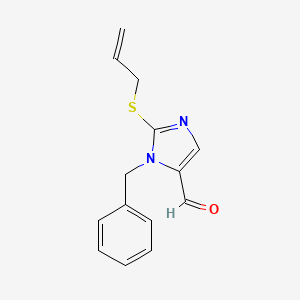
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2611194.png)